4-amino-1H-pyrrole-2-carboxamide
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Overview
Description
4-amino-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the 4-position and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-pyrrole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrole and appropriate amine derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of pyrrole with an amine under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrrole ring with the desired substitutions.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
4-amino-1H-pyrrole-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-amino-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxamide: Lacks the amino group at the 4-position, resulting in different chemical and biological properties.
4-amino-1H-pyrrole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position, leading to variations in reactivity and applications.
Indole derivatives: Contain a fused benzene and pyrrole ring, exhibiting distinct chemical behavior and biological activities.
Uniqueness
4-amino-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
4-amino-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,6H2,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBFGKZOUGTOBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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